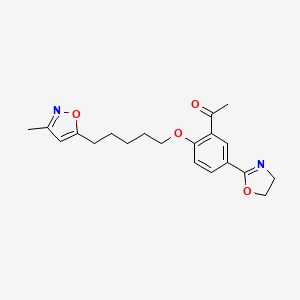
Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, 1-(5-(4,5-dihydro-2-oxazolyl)-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)phenyl)- is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure combining oxazole and isoxazole moieties, which are known for their diverse biological activities. The presence of these heterocycles is significant in medicinal chemistry as they often contribute to the pharmacological efficacy of compounds.
Antioxidant Activity
Ethanone derivatives have been evaluated for their antioxidant properties. Studies indicate that compounds with similar structures exhibit significant DPPH radical scavenging activity, suggesting that the ethanone derivative may possess similar capabilities. For instance, derivatives of hydrazone have shown promising antioxidant activity, with some exhibiting higher efficacy than ascorbic acid .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ascorbic Acid | 58.2 | |
| Hydrazone Derivative | 55.92 | |
| Ethanone Derivative | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of ethanone derivatives has been investigated through various assays. For example, compounds derived from benzoxazolinones demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that ethanone may also exhibit similar antimicrobial properties due to structural similarities.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Benzoxazolinone Derivative 1 | E. coli | 15 | |
| Benzoxazolinone Derivative 2 | S. aureus | 20 | |
| Ethanone Derivative | TBD | TBD | TBD |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar frameworks to ethanone. For instance, a study on 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives revealed significant cytotoxic effects against glioma cell lines, with IC50 values lower than those of established chemotherapeutics like 5-fluorouracil . The mechanism of action involved apoptosis induction and cell cycle arrest.
Table 3: Cytotoxicity Profile of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 5f | C6 Glioma | 5.13 | Apoptosis | |
| 5-Fluorouracil | C6 Glioma | 8.34 | Apoptosis | |
| Ethanone Derivative | TBD | TBD | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties associated with oxazole derivatives suggest that ethanone may also exhibit such effects. Research indicates that compounds containing oxazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions ethanone as a potential candidate for further investigation in inflammatory disease models.
Case Studies
- Case Study on Antioxidant Activity : A recent study synthesized various hydrazone derivatives and assessed their antioxidant capacity using DPPH assays. The results indicated a strong correlation between structural modifications and increased antioxidant activity .
- Case Study on Anticancer Effects : In vitro studies on pyrazole-derived ethanones showed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index for these compounds .
Properties
CAS No. |
105639-12-1 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-[5-(4,5-dihydro-1,3-oxazol-2-yl)-2-[5-(3-methyl-1,2-oxazol-5-yl)pentoxy]phenyl]ethanone |
InChI |
InChI=1S/C20H24N2O4/c1-14-12-17(26-22-14)6-4-3-5-10-24-19-8-7-16(13-18(19)15(2)23)20-21-9-11-25-20/h7-8,12-13H,3-6,9-11H2,1-2H3 |
InChI Key |
BWQIFGACAIDXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















